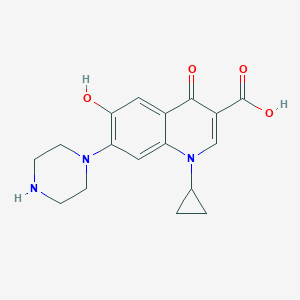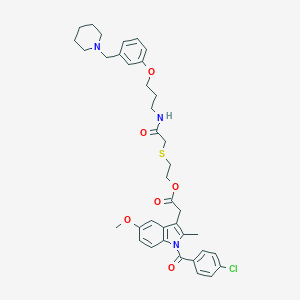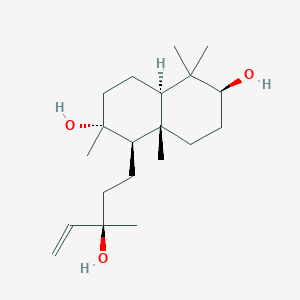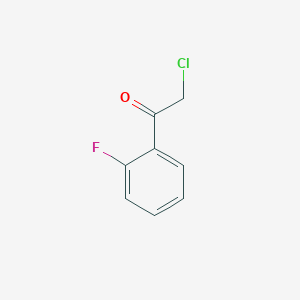
2-Chloro-1-(2-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Chloro-1-(2-fluorophenyl)ethanone" is a chlorinated ketone with a fluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions under basic conditions. For instance, the synthesis of a chalcone derivative was achieved by condensing 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using potassium hydroxide as a base . Similarly, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide . These methods suggest that the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone could potentially be carried out through a similar condensation reaction using appropriate starting materials and basic conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic and computational methods. For example, the molecular structure and vibrational spectra of a pyrazole derivative were analyzed using density functional theory (DFT) . The crystal structure of a ferrocenyl derivative was determined by X-ray crystallography . These studies indicate that detailed molecular structure analysis of 2-Chloro-1-(2-fluorophenyl)ethanone could be performed using similar techniques to understand its geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through molecular docking studies and analysis of electrophilic and nucleophilic sites. For instance, a pyrazole derivative showed potential inhibitory activity against kinesin spindle protein due to its binding affinity, as revealed by molecular docking . The negative electrostatic potential regions of the molecule were identified as possible sites for electrophilic attack . These findings suggest that 2-Chloro-1-(2-fluorophenyl)ethanone could also be analyzed for its reactivity and potential biological activity through computational studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using various techniques. The synthesized chalcone derivative's properties were evaluated using FTIR, NMR, XRD, PSM, TGA, and SEM . The vibrational wavenumbers and hyperpolarizability of another compound were calculated using HF and DFT methods . These analyses provide a framework for investigating the physical and chemical properties of 2-Chloro-1-(2-fluorophenyl)ethanone, which could include its spectroscopic characterization, thermal stability, and nonlinear optical properties.
Wissenschaftliche Forschungsanwendungen
Certainly! Let’s delve into the scientific research applications of 2-Chloro-1-(2-fluorophenyl)ethanone . This compound, with the chemical formula C8H6ClFO , has a molecular weight of 172.59 g/mol . It is used in various fields, and I’ll provide summaries for six unique applications:
-
Organic Synthesis and Medicinal Chemistry
-
Fluorinated Compounds
-
Biological Labeling and Imaging
-
Pesticide Research
-
Materials Science
-
Electrochemical Studies
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRBMNOJVJCHTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572196 |
Source


|
| Record name | 2-Chloro-1-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-fluorophenyl)ethanone | |
CAS RN |
53688-17-8 |
Source


|
| Record name | 2-Chloro-1-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

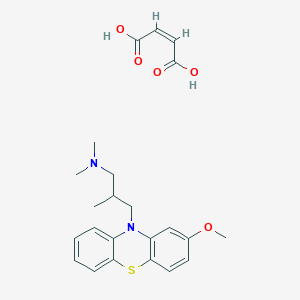
![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)
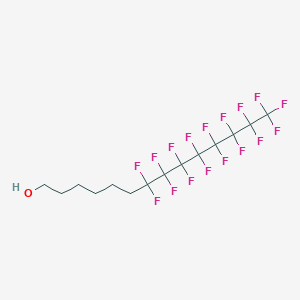

![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
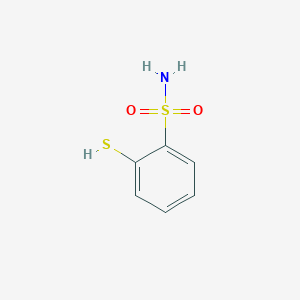
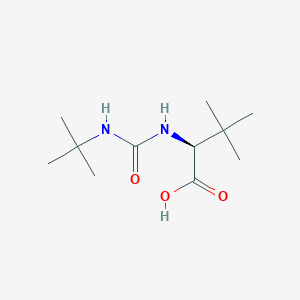
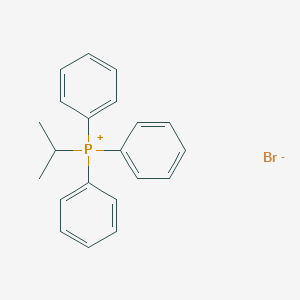
![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)
